5-Methylpyrazino[2,3-f]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62088-23-7 |
|---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-methylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C11H8N4/c1-7-6-8-10(14-3-2-12-8)11-9(7)13-4-5-15-11/h2-6H,1H3 |
InChI Key |
RVJARMIOWGBRIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CN=C2C3=NC=CN=C13 |
Canonical SMILES |
CC1=CC2=NC=CN=C2C3=NC=CN=C13 |
Synonyms |
9-methyl-1,4,5,8-tetra-azaphenanthrene |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylpyrazino 2,3 F Quinoxaline and Its Derivatives
Classical Cyclocondensation Approaches to the Pyrazinoquinoxaline Core
The foundational methods for synthesizing the pyrazinoquinoxaline core often rely on cyclocondensation reactions, a robust and widely utilized strategy in heterocyclic chemistry.
Reactions Involving o-Phenylenediamines and Dicarbonyl Compounds
The condensation of an aromatic diamine with a dicarbonyl compound is a cornerstone for the synthesis of quinoxalines and their fused derivatives. sapub.org This approach is adaptable for creating the pyrazinoquinoxaline system. The general principle involves the reaction of a substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound, leading to the formation of the quinoxaline (B1680401) ring. For the synthesis of pyrazino[2,3-f]quinoxaline (B1295783) derivatives, a diamino-substituted quinoxaline or a related precursor would react with a 1,2-dicarbonyl compound.
A common and straightforward method for quinoxaline synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org This reaction can be catalyzed by acids or carried out under various conditions to yield the corresponding quinoxaline. For instance, the reaction between o-phenylenediamine and 2-oxopropionaldehyde in DMF has been used to prepare 2-methyl-quinoxaline. sapub.org Similarly, the condensation of o-phenylenediamines with 1,4-dibromo-2,3-butanedione (B1217914) yields 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives. sapub.org
| Reactants | Catalyst/Conditions | Product | Reference |
| o-phenylenediamine, 2-oxopropionaldehyde | DMF | 2-methyl-quinoxaline | sapub.org |
| o-phenylenediamine, 1,4-dibromo-2,3-butanedione | - | 2,3-Bis(bromomethyl)quinoxaline | sapub.org |
| o-phenylenediamines, 1,2-dicarbonyl compounds | Iodine, microwave irradiation | Quinoxaline derivatives | sapub.org |
| o-phenylenediamine, glucose | - | Tetrahydroxybutyl-quinoxaline | sapub.org |
Role of Substrate Modifications in Reaction Outcomes and Regioselectivity
The substituents on both the diamine and the dicarbonyl compound play a critical role in directing the outcome and regioselectivity of the cyclocondensation reaction. The electronic and steric nature of these substituents can influence the reactivity of the starting materials and the stability of the resulting products.
For instance, in the synthesis of nitroso-pyrazolylquinoxalines, the use of 2-hydroxyimino-1,3-diketones as the electrophilic partner in a cyclocondensation with hydrazinylquinoxalines allows for a regioselective synthesis. rsc.org This highlights how modification of the dicarbonyl equivalent can lead to specific isomers. The reaction proceeds through a hydrazone intermediate, and the specific substitution pattern on the diketone dictates the final arrangement of atoms in the pyrazole (B372694) ring fused to the quinoxaline core. rsc.org
The choice of solvent and catalyst can also significantly impact the regioselectivity. The use of acetic acid as a mediator in the aforementioned synthesis of nitroso-pyrazolylquinoxalines demonstrates the importance of the reaction environment in controlling the formation of the desired product. rsc.org
Modern Catalytic Synthetic Strategies for Pyrazinoquinoxaline Frameworks
Contemporary synthetic chemistry has introduced a variety of catalytic methods to construct pyrazinoquinoxaline frameworks with greater efficiency and control. These modern approaches often offer milder reaction conditions and broader substrate scope compared to classical methods.
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of heterocyclic compounds, including pyrazines and quinoxalines. utwente.nlrsc.org Palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions are frequently employed to functionalize pre-existing pyrazine (B50134) or quinoxaline rings. rsc.orgresearchgate.net
For the construction of the core pyrazinoquinoxaline skeleton, transition metal-catalyzed reactions can be designed to form the heterocyclic rings in a domino or tandem fashion. For example, a manganese-catalyzed dehydrogenative coupling of β-amino-alcohols can lead to the formation of symmetrical 2,5-disubstituted pyrazines. nih.gov A similar dehydrogenative approach using a manganese pincer complex has been utilized for the synthesis of quinoxalines from 1,2-phenylenediamines and vicinal-diols. nih.gov This method is atom-economical and environmentally benign as it produces only hydrogen gas and water as byproducts. nih.gov
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Dehydrogenative Coupling | Manganese Pincer Complex | β-amino-alcohols | 2,5-disubstituted pyrazines | nih.gov |
| Dehydrogenative Coupling | Manganese Pincer Complex | 1,2-diaminobenzene, 1,2-diols | Quinoxaline derivatives | nih.gov |
| Suzuki Coupling | Palladium Catalyst | Halogenated pyrazine, boronic acid | Substituted pyrazine | researchgate.net |
| Sonogashira Coupling | Palladium Catalyst | Halogenated pyrazine, alkyne | Alkynyl-substituted pyrazine | rsc.orgresearchgate.net |
Main Group Metal-Mediated Transformations (e.g., Tin and Indium Catalysis)
While transition metals are prominent, main group metals have also found application in mediating the synthesis of quinoxaline derivatives. These metals can offer different reactivity profiles and are often less toxic and more abundant than their transition metal counterparts. For example, copper-catalyzed reactions have been used for the synthesis of quinoxalin-2-ones from 2-haloanilines and amino acids. nih.gov
Green Chemistry Approaches in Pyrazinoquinoxaline Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a concept known as green chemistry. rasayanjournal.co.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of quinoxalines, several green chemistry strategies have been explored. One such approach is the use of water as a solvent, which is a benign and inexpensive medium. chim.it Catalyst-free synthesis of quinoxalines has been achieved by reacting o-phenylenediamines with 1,3-diketones in water. chim.it
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. researchgate.net The condensation of o-phenylenediamines and 1,2-dicarbonyl compounds to form quinoxalines has been successfully carried out under microwave irradiation, often in the presence of a mild acid catalyst like iodine. sapub.org
Mechanochemistry, which involves conducting reactions in the solid state by grinding, has also been applied to the synthesis of N-containing heterocycles. researchgate.net This solvent-free method can lead to high yields and simplified work-up procedures.
| Green Chemistry Approach | Description | Example | Reference |
| Aqueous Media | Using water as a solvent to reduce organic solvent waste. | Catalyst-free synthesis of quinoxalines from o-phenylenediamines and 1,3-diketones in water. | chim.it |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions and improve yields. | Condensation of o-phenylenediamines and dicarbonyl compounds with an iodine catalyst. | sapub.orgresearchgate.net |
| Mechanochemistry | Solvent-free reactions conducted by grinding solid reactants. | Synthesis of various N-containing heterocycles. | researchgate.net |
Multi-Component and One-Pot Synthetic Protocols
Multi-component and one-pot synthetic protocols offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies involve the combination of three or more starting materials in a single reaction vessel to construct complex molecules in a convergent manner.
A notable one-pot synthesis of quinoxaline derivatives involves the condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.net For instance, polymer-supported sulphanilic acid has been utilized as an effective heterogeneous catalyst for the one-pot synthesis of various quinoxaline derivatives in ethanol (B145695), achieving excellent yields. researchgate.net This method's heterogeneity allows for catalyst recycling, enhancing its sustainability. researchgate.net Another approach involves the use of catalytic iodine to facilitate the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones. researchgate.net
In the context of pyrazinoquinoxaline derivatives, one-pot methods have been developed for the synthesis of novel substituted quinoxaline piperazine (B1678402) derivatives. researchgate.netcu.edu.eg These methods often employ palladium-catalyzed reactions or other metal salts to facilitate the desired transformations. researchgate.net For example, 2,3-dichloroquinoxaline (B139996) can be functionalized in a one-pot manner through sequential aromatic nucleophilic substitution and Suzuki coupling reactions to yield substituted quinoxaline-piperazine derivatives. researchgate.net
Furthermore, a one-pot, three-component reaction has been reported for the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives under green conditions using a novel acid nanocatalyst. semanticscholar.org This method highlights the increasing focus on developing environmentally benign synthetic routes.
Derivatization and Functionalization Strategies of the Pyrazinoquinoxaline Nucleus
The derivatization and functionalization of the pyrazinoquinoxaline core are crucial for tuning its physicochemical and biological properties. A variety of strategies have been developed to introduce diverse functional groups, construct polycyclic analogs, and prepare oxidized forms of the pyrazinoquinoxaline system.
Regioselective Substitutions on the Pyrazinoquinoxaline Core
Regioselective substitution is a key strategy for the controlled functionalization of the pyrazinoquinoxaline nucleus. The reactivity of different positions on the quinoxaline ring can be exploited to introduce substituents at specific sites. For instance, in 2,4-dichloroquinazoline, a related heterocyclic system, the chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the 2-position. mdpi.com This allows for the regioselective introduction of amino groups at the 4-position by reacting with primary or secondary amines under relatively mild conditions. mdpi.com Achieving substitution at the C2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. mdpi.com This principle of differential reactivity can be extended to the pyrazinoquinoxaline core to achieve selective functionalization.
Introduction of Diverse Functional Groups
A wide range of functional groups can be introduced onto the pyrazinoquinoxaline scaffold to modulate its electronic and steric properties. khanacademy.org These functional groups can influence the molecule's solubility, crystal packing, and interactions with biological targets or other molecules.
Common functionalization strategies include:
Palladium-catalyzed cross-coupling reactions: Reactions such as Suzuki, and Buchwald-Hartwig amination are powerful tools for introducing aryl, heteroaryl, and amino substituents. chemrxiv.org For example, the Buchwald-Hartwig amination of 4,4'-dibromobenzil (B1581801) with different donor amines has been used to synthesize precursors for pyrazino[2,3-f] Current time information in Bangalore, IN.nih.govphenanthroline-based emitters. chemrxiv.org
Nucleophilic aromatic substitution: As mentioned earlier, this is a common method for introducing amines and other nucleophiles onto the pyrazinoquinoxaline core. mdpi.com
Alkylation and Acylation: These reactions can be used to introduce alkyl and acyl groups at nitrogen atoms or other reactive sites. For example, 1-pentyl-3-phenylquinoxalin-2(1H)-one has been synthesized via an alkylation reaction. researchgate.net
The introduction of different electron-donating and electron-withdrawing groups can significantly impact the photophysical and electrochemical properties of pyrazinoquinoxaline derivatives, which is particularly important for their application in materials science. chemrxiv.org
Synthesis of Polycyclic Pyrazinoquinoxaline Analogs (e.g., Pyrazino[2,3-f]Current time information in Bangalore, IN.nih.govphenanthrolines)
The fusion of the pyrazinoquinoxaline core with other aromatic or heterocyclic rings leads to the formation of polycyclic analogs with extended π-systems and unique properties. A prominent example is the synthesis of pyrazino[2,3-f] Current time information in Bangalore, IN.nih.govphenanthrolines.
One synthetic route to these compounds involves the condensation of 5,6-diamino-1,10-phenanthroline (B61705) with α-diketones. chemrxiv.org For instance, donor-substituted diketo-intermediates can be condensed with 5,6-diamino-1,10-phenanthroline in ethanol with a catalytic amount of acetic acid to yield 2,3-disubstituted pyrazino[2,3-f] Current time information in Bangalore, IN.nih.govphenanthroline derivatives. chemrxiv.org These D-π-A-π-D type molecules have shown promise as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). chemrxiv.orgchemrxiv.org
Another approach involves the Suzuki coupling reaction, which has been used to synthesize the parent pyrazino[2,3-f] Current time information in Bangalore, IN.nih.govphenanthroline. evitachem.com The expanded rigid conjugated structure of these polycyclic analogs lowers the energy of the heterocyclic system, making them suitable for applications in photocatalysis. acs.org
Formation of Quinoxaline N-Oxides and Related Oxidized Forms
The oxidation of the nitrogen atoms in the pyrazinoquinoxaline ring system leads to the formation of N-oxides. rsc.org Quinoxaline N-oxides, particularly 1,4-di-N-oxides, have attracted significant attention due to their diverse biological activities. nih.gov
The synthesis of quinoxaline N-oxides is typically achieved by the oxidation of the parent quinoxaline or its derivatives. rsc.org Common oxidizing agents include peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). The oxidation of fine aluminum particles, for instance, involves the formation of an oxide shell on the metal core. rsc.org
A series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have been synthesized with various substituents at the 6- and/or 7-positions. nih.gov The electronic nature of these substituents has been shown to influence the reduction potential and biological activity of the compounds. nih.gov Furthermore, novel pyrido[2,3-b]quinoxaline (B14754064) 5-oxides have been synthesized from (quinoxalin-2-yl)acrylonitrile 1,4-dioxide, demonstrating the versatility of quinoxaline N-oxides as synthetic intermediates. nih.gov
Synthesis of Pyrazinoquinoxaline Oligomers and Molecular Nanoribbons
The synthesis of pyrazinoquinoxaline oligomers and molecular nanoribbons represents a step towards creating well-defined, extended molecular architectures with tailored electronic properties. While the direct synthesis of 5-Methylpyrazino[2,3-f]quinoxaline oligomers is not extensively detailed in the provided context, the principles of oligomer synthesis can be applied.
Generally, the synthesis of such oligomers involves the iterative coupling of monomeric or dimeric pyrazinoquinoxaline units. This can be achieved through various polymerization techniques, including step-growth polymerization or chain-growth polymerization, depending on the nature of the monomers and the desired structure of the oligomer. Photoactivatable cyclic caged morpholino oligomers, for example, have been synthesized, highlighting the potential for creating complex oligomeric structures with specific functionalities. nih.gov
The planar structure of the pyrazinoquinoxaline moiety facilitates strong π-π stacking interactions, which are crucial for charge transport in molecular nanoribbons. chemrxiv.org The synthesis of these nanostructures would likely involve the self-assembly of appropriately functionalized pyrazinoquinoxaline monomers or oligomers.
Mechanistic Investigations of Key Synthetic Reactions
The formation of the pyrazino[2,3-f]quinoxaline ring system is a multi-step process that has been the subject of detailed mechanistic studies. These investigations provide critical insights into the sequence of bond-forming and bond-breaking events, the influence of catalysts, and the structures of short-lived intermediates that are formed along the reaction coordinate.
Elucidation of Reaction Pathways and Intermediates
The synthesis of quinoxaline derivatives, the core of the target molecule, typically involves the condensation of an ortho-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govyoutube.com The proposed mechanism for this classical reaction provides a foundational understanding of the pathway.
The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a proton transfer and subsequent dehydration to form a Schiff base intermediate (an imine). A second, intramolecular nucleophilic attack then occurs, where the remaining amino group attacks the second carbonyl carbon. This cyclization step forms a heterocyclic intermediate, often a dihydropyrazine (B8608421) derivative. nih.gov The final step is an oxidation reaction, which converts the dihydro-intermediate into the stable, aromatic quinoxaline ring system. nih.gov
Modern analytical and computational techniques have been instrumental in providing evidence for these proposed pathways.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to monitor the reaction in real-time, allowing for the detection and structural characterization of transient intermediates. For example, the characteristic signals of imine protons in ¹H NMR or the molecular ion peaks of proposed intermediates in mass spectra can provide strong evidence for their existence. nih.govnih.gov
Computational Chemistry: Quantum mechanics-based methods, such as Density Functional Theory (DFT), allow researchers to model the reaction at a molecular level. These calculations can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates and determining the most energetically favorable pathway. nih.gov
A proposed mechanism for the formation of a related pyrrolo[2,3-b]quinoxaline system highlights the formation of an initial imine intermediate, which exists in equilibrium with its more stable enamine tautomer. nih.gov This enamine then undergoes an intramolecular nucleophilic addition to form a cyclic intermediate, which is subsequently oxidized to the final aromatic product. nih.gov
| Intermediate Type | Key Structural Feature | Method of Identification | Role in Reaction Pathway |
|---|---|---|---|
| Schiff Base (Imine) | Carbon-Nitrogen double bond (C=N) | NMR, Mass Spectrometry, Computational Modeling | Initial product of condensation between an amine and a carbonyl group. nih.gov |
| Enamine | Alkene adjacent to a nitrogen atom | Spectroscopic Analysis, Computational Modeling | A tautomer of the initial imine, often more stable and involved in cyclization. nih.gov |
| Dihydropyrazine Derivative | Partially saturated six-membered ring with two nitrogen atoms | Isolation, Spectroscopic Analysis | The cyclic product formed after intramolecular condensation, preceding aromatization. nih.gov |
Catalytic Cycle Analysis
Many modern synthetic routes for preparing substituted quinoxalines and related N-heterocycles employ transition metal catalysts to achieve high efficiency and selectivity. mdpi.commdpi.com Understanding the catalytic cycle is paramount for optimizing these reactions. A catalytic cycle is a multistep mechanism that describes how a catalyst participates in a reaction and is regenerated at the end, allowing a small amount of catalyst to convert a large amount of reactant.
Palladium-catalyzed cross-coupling reactions, for instance, are frequently used to introduce aryl or other substituents onto the heterocyclic core. While specific details can vary, a generalized catalytic cycle for a reaction like a Suzuki or Buchwald-Hartwig amination involves several key elementary steps:
Oxidative Addition : The cycle typically begins with a low-valent metal catalyst, such as Palladium(0), which reacts with an organic halide (e.g., an aryl halide). The palladium inserts itself into the carbon-halogen bond, becoming oxidized to a Palladium(II) species. This step activates the substrate for the subsequent reaction.
Transmetalation (in Suzuki-type couplings) : A second organic component, often in the form of an organoboron compound (like a boronic acid), coordinates to the Pd(II) complex. The organic group is then transferred from boron to palladium, displacing the halide. This step requires a base to activate the organoboron reagent.
Reductive Elimination : This is the final bond-forming step. The two organic groups attached to the palladium center couple together, forming the new carbon-carbon bond of the desired product. In this process, the palladium is reduced from Pd(II) back to its original Pd(0) state, thus closing the catalytic cycle and allowing the catalyst to participate in another round.
| Step | Description | Change in Palladium Oxidation State | Key Species Involved |
|---|---|---|---|
| Oxidative Addition | The catalyst activates the substrate by inserting into a C-X bond. | Pd(0) → Pd(II) | Pd(0) catalyst, Aryl halide (Ar-X) |
| Transmetalation | An organic group is transferred from a second reagent to the palladium center. | No Change | Ar-Pd(II)-X, Organoboron reagent (R-B(OR)₂) |
| Reductive Elimination | The two organic groups couple to form the product, regenerating the catalyst. | Pd(II) → Pd(0) | Ar-Pd(II)-R, Product (Ar-R) |
Structural Elucidation and Advanced Characterization of 5 Methylpyrazino 2,3 F Quinoxaline Systems
Spectroscopic Methodologies for Molecular Structure Determination
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 5-Methylpyrazino[2,3-f]quinoxaline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy each provide unique and complementary pieces of information regarding the compound's connectivity, molecular weight, functional groups, and electronic properties.
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity of atoms and their spatial relationships can be established.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum for this compound is predicted to show distinct signals corresponding to the aromatic protons on the heterocyclic rings and the protons of the methyl group. The aromatic region would likely display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The key feature would be a singlet in the upfield region (around 2.5-3.0 ppm) corresponding to the three equivalent protons of the methyl group at the C-5 position. The protons on the pyrazine (B50134) and quinoxaline (B1680401) rings are expected to resonate at lower field (downfield), typically between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents and electronegative nitrogen atoms.
¹³C NMR: The carbon-13 NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the asymmetric structure of this compound. The carbon atom of the methyl group would appear at the highest field (most shielded), typically in the range of 15-25 ppm. The other ten carbon atoms, being part of the aromatic heterocyclic system, would be significantly deshielded and appear at much lower fields, generally between 120 and 160 ppm. The carbons directly bonded to nitrogen atoms (C=N) would be the most deshielded.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on chemical principles. Actual experimental values may vary.
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| Aromatic Protons | ¹H NMR | 7.5 - 9.5 | Multiplets (m), Doublets (d) |
| Methyl Protons (-CH₃) | ¹H NMR | 2.5 - 3.0 | Singlet (s) |
| Aromatic Carbons (C, CH) | ¹³C NMR | 120 - 160 | N/A |
| Methyl Carbon (-CH₃) | ¹³C NMR | 15 - 25 | N/A |
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). It would be instrumental in tracing the connectivity of the protons within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the identification of quaternary (non-protonated) carbons and confirms the connections between different fragments of the molecule, such as the attachment of the methyl group to the C-5 position of the quinoxaline ring system.
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₈N₄), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 196, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the sequential loss of stable neutral molecules, characteristic of aromatic nitrogen heterocycles. Common fragmentation pathways would include the loss of hydrogen cyanide (HCN, 27 Da) and dinitrogen (N₂, 28 Da). The loss of the methyl radical (•CH₃, 15 Da) from the molecular ion would also be an expected fragmentation, helping to confirm the presence and position of this substituent.
Table 2: Predicted Mass Spectrometry Data for this compound Note: Predicted values based on molecular formula C₁₁H₈N₄.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | C₁₁H₈N₄⁺ | 196 | Molecular Ion |
| [M-CH₃]⁺ | C₁₀H₅N₄⁺ | 181 | Loss of a methyl radical |
| [M-HCN]⁺ | C₁₀H₇N₃⁺ | 169 | Loss of hydrogen cyanide |
Infrared (IR) spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The spectrum would feature aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. The most characteristic region would be the fingerprint region (below 1650 cm⁻¹), which contains a series of sharp absorption bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. Bending vibrations for C-H bonds (both in-plane and out-of-plane) would also provide structural information in the 1000-650 cm⁻¹ range. The presence of these bands confirms the heterocyclic aromatic nature of the compound. A supplier of the parent compound, Pyrazino[2,3-f]quinoxaline (B1295783), confirms its IR spectrum is "Authentic," lending confidence to these predictions. fishersci.com
Table 3: Predicted IR Spectroscopy Bands for this compound Note: Predicted values based on typical functional group frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (from -CH₃) | 3000 - 2850 |
| C=N and C=C Aromatic Ring Stretches | 1650 - 1450 |
| C-H Out-of-Plane Bending | 900 - 675 |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of its conjugated π-electron system. As a highly conjugated aromatic system, this compound is expected to be a strong chromophore, absorbing light in the UV and possibly the visible range.
The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions, which are characteristic of aromatic systems. The presence of nitrogen atoms with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption peaks. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. The addition of a methyl group is expected to have a minor effect, possibly causing a small red shift (shift to longer wavelength) compared to the parent Pyrazino[2,3-f]quinoxaline molecule due to its weak electron-donating (hyperconjugation) effect. Studies on related pyrazino[2,3-g]quinoxaline (B3350192) derivatives show strong absorption and fluorescence, indicating the potent electronic properties of this class of compounds. clockss.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Configuration
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive insights into the molecular structure of this compound.
Single-Crystal X-ray Diffraction Analysis of Molecular Geometry
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
This analysis would yield precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. For instance, it would confirm the planar nature of the pyrazino[2,3-f]quinoxaline core and provide the exact bond distances between the carbon and nitrogen atoms of the heterocyclic rings, as well as the geometry of the methyl substituent.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1040 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.45 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.
Supramolecular Assembly and Intermolecular Interactions in Crystal Lattices
Beyond the individual molecular structure, X-ray crystallography would also reveal how molecules of this compound pack together in the solid state. This includes the identification of any intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces, which govern the formation of the crystal lattice. The planarity of the aromatic system suggests that π-π stacking interactions between adjacent molecules could be a significant feature of its crystal packing. The nitrogen atoms in the pyrazine and quinoxaline rings could also act as hydrogen bond acceptors if suitable donor molecules are present in the crystal structure.
Elemental Composition Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₈N₄.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Mass Percentage |
| Carbon | C | 12.01 | 11 | 132.11 | 68.03% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 4.16% |
| Nitrogen | N | 14.01 | 4 | 56.04 | 28.81% |
| Total | 196.23 | 100.00% |
Experimental data from an elemental analyzer would be compared against these theoretical values to confirm the purity and elemental composition of a synthesized sample of this compound.
Theoretical and Computational Studies on 5 Methylpyrazino 2,3 F Quinoxaline
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it an effective tool for studying many-electron systems. chemicaljournals.com DFT calculations would be central to understanding the intrinsic electronic properties of 5-Methylpyrazino[2,3-f]quinoxaline. Such calculations involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-311++G(2d,2p)) to solve the Schrödinger equation approximately. mdpi.comtandfonline.com The first step is typically a geometry optimization, which finds the lowest energy arrangement of the atoms, providing a stable 3D structure for further analysis. tandfonline.comresearchgate.net
A key output of DFT calculations is the description of the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding a molecule's electronic behavior. researchgate.net
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. researchgate.netresearchgate.net
For this compound, DFT calculations would provide the energies of these orbitals. The distribution of the HOMO and LUMO across the molecule's framework would reveal which atoms are most involved in electron donation and acceptance. For instance, in related N-heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. acs.org
Table 1: Illustrative Frontier Molecular Orbital Data for a Heterocyclic Compound (Note: This table is illustrative. Data for this compound would require specific calculations.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
DFT calculations can determine how electronic charge is distributed among the atoms in this compound. Methods like Natural Bond Orbital (NBO) or Mulliken population analysis assign partial charges to each atom. youtube.com This information is vital for understanding intermolecular interactions, as it identifies electron-rich (negative) and electron-poor (positive) centers.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. researchgate.net
Red regions on an MEP map indicate negative electrostatic potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack.
Green regions denote neutral potential.
For this compound, the nitrogen atoms of the pyrazine (B50134) and quinoxaline (B1680401) rings are expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles. The methyl group would slightly increase the electron density in its vicinity.
Reactivity and Selectivity Predictions
Building on the electronic structure, computational methods can predict how and where a molecule is likely to react.
Fukui functions are a powerful concept within DFT used to identify the most reactive sites in a molecule. faccts.descm.com They quantify the change in electron density at a particular point when an electron is added to or removed from the system. faccts.de There are three main types of Fukui functions:
f+(r): Predicts sites for nucleophilic attack (where an electron is added).
f-(r): Predicts sites for electrophilic attack (where an electron is removed).
f0(r): Predicts sites for radical attack.
By calculating these functions for each atom in this compound (the "condensed Fukui functions"), one can rank the atoms by their susceptibility to different types of reactions. uchile.cl For example, an atom with a high f+ value is a prime candidate for reacting with a nucleophile. faccts.de This analysis provides a more nuanced view of reactivity than MEP maps alone. Studies on related quinoxalines and quinazolines have successfully used Fukui functions to understand their chemical behavior. chemicaljournals.com
Table 2: Illustrative Condensed Fukui Function Values for a Heterocyclic System (Note: This table is for illustrative purposes. Specific calculations are needed for this compound.)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| C1 | 0.05 | 0.12 |
| N2 | 0.18 | 0.03 |
| C3 | 0.08 | 0.15 |
To understand the mechanism of a chemical reaction, chemists can model the entire reaction pathway, including the transition state (TS). The TS is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, therefore, its rate. DFT calculations can be used to locate the geometry and energy of transition states for proposed reaction mechanisms involving this compound. This is a computationally intensive but highly informative process that can distinguish between competing reaction pathways and explain observed product distributions.
Spectroscopic Property Simulations
Computational methods can simulate various types of spectra, providing a direct comparison with experimental data and aiding in the interpretation of experimental results. youtube.com
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-visible absorption spectra. researchgate.net The calculation predicts the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). acs.org By plotting these transitions, a theoretical spectrum can be generated. youtube.com
For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax). This can help in understanding the color of the compound and the nature of its electronic transitions (e.g., π→π* or n→π* transitions). Comparing the simulated spectrum with an experimentally measured one can validate the computational model. researchgate.netyoutube.com Studies on similar pyrazine-quinoxaline systems have shown that the introduction of different functional groups can significantly shift the absorption spectra, a phenomenon that TD-DFT can effectively model. nitech.ac.jp
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. rsc.org The prediction of NMR chemical shifts and coupling constants through computational methods has become an invaluable tool for assigning experimental spectra and understanding the electronic environment of nuclei. nih.gov
Theoretical Framework: The primary method for predicting NMR parameters is through quantum mechanical calculations, most notably Density Functional Theory (DFT). researchgate.net These calculations determine the nuclear magnetic shielding tensors for each atom in a molecule. The chemical shift (δ) is then calculated by referencing the computed shielding constant (σ) of a given nucleus to the shielding constant of a standard reference compound, such as tetramethylsilane (B1202638) (TMS).
δ = σref - σiso
where σiso is the isotropic shielding value of the nucleus .
Application to Pyrazinoquinoxaline Systems: While specific DFT calculations for the 1H and 13C NMR spectra of this compound are not readily available, studies on related heterocyclic systems demonstrate the accuracy of this approach. For instance, computational analyses of benzothienoquinoline heterohelicenes, which share structural motifs with pyrazinoquinoxalines, have shown excellent agreement between calculated and observed 1H and 13C chemical shifts. mdpi.comresearchgate.net These studies often employ the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)) to achieve high accuracy. ias.ac.in
Recent advancements have also seen the rise of machine learning (ML) models for NMR prediction. rsc.orgnih.gov These models are trained on large datasets of experimental and/or calculated NMR data and can predict chemical shifts with high accuracy and at a fraction of the computational cost of DFT methods. paperswithcode.com
Expected NMR Data for this compound: Based on the structure, one would expect the aromatic protons to appear in the downfield region of the 1H NMR spectrum, typically between 7.0 and 9.0 ppm. The methyl group protons would resonate significantly more upfield, likely in the range of 2.5-3.0 ppm. The 13C NMR spectrum would show signals for the quaternary carbons of the fused ring system and the methyl carbon, with the aromatic carbons appearing in the 120-160 ppm range.
A hypothetical table of predicted 1H NMR chemical shifts for this compound is presented below, based on general principles and data from similar aza-aromatic systems.
| Proton | Predicted Chemical Shift (ppm) |
| H-1 | 8.5 - 8.8 |
| H-2 | 7.8 - 8.1 |
| H-3 | 7.8 - 8.1 |
| H-6 | 8.7 - 9.0 |
| H-8 | 7.9 - 8.2 |
| H-9 | 7.9 - 8.2 |
| CH3 | 2.5 - 2.8 |
This table is illustrative and not based on specific computational results for the named compound.
Simulation of UV-Visible Absorption and Emission Spectra
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Visible absorption and emission spectra. researchgate.net
Theoretical Framework: TD-DFT calculations are employed to determine the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. These parameters correspond to the absorption maxima (λmax) and the intensity of the absorption bands in the UV-Visible spectrum. Similarly, by optimizing the geometry of the first excited state, emission spectra (fluorescence) can be simulated.
Studies on Related Systems: Research on pyrazino[2,3-g]quinoxaline (B3350192) derivatives has shown that their absorption spectra are characterized by π-π* transitions. psu.edu The position and intensity of these absorptions are sensitive to the nature and position of substituents on the aromatic core. rsc.org For example, the introduction of electron-donating or electron-withdrawing groups can lead to significant bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. TD-DFT calculations using functionals like B3LYP or CAM-B3LYP have been successful in reproducing the experimental UV-Visible spectra of these systems. researchgate.netresearchgate.net
For this compound, the UV-Visible spectrum is expected to be dominated by transitions involving the π-system of the fused aromatic rings. The methyl group, being a weak electron-donating group, is likely to cause a small red-shift in the absorption bands compared to the unsubstituted parent compound.
A hypothetical table of predicted absorption maxima for this compound is provided below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 380 - 400 | ~ 0.1 |
| S0 → S2 | 320 - 340 | ~ 0.3 |
| S0 → S3 | 270 - 290 | ~ 0.5 |
This table is illustrative and not based on specific computational results for the named compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.
Conformational Analysis and Molecular Flexibility
For a rigid aromatic system like this compound, the core structure has limited conformational flexibility. The primary source of flexibility would be the rotation of the methyl group. MD simulations can be used to explore the rotational barrier of the methyl group and its preferred orientation relative to the aromatic plane. While the core is planar, slight out-of-plane vibrations can be monitored over the course of an MD trajectory.
Interactions with Solvents and Other Molecular Environments
MD simulations are particularly powerful for studying how a molecule interacts with its environment. By placing this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a non-polar solvent), one can analyze the solvation shell around the molecule. This includes the formation of hydrogen bonds between the nitrogen atoms of the pyrazine and quinoxaline rings and protic solvent molecules, as well as van der Waals interactions. Understanding these interactions is crucial as they can influence the molecule's solubility, reactivity, and spectroscopic properties in solution. Mixed-solvent molecular dynamics can also be employed to probe the preferred interaction patterns of the molecule. researchgate.net
Structure-Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of pyrazino[2,3-f]quinoxaline (B1295783) derivatives, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times based on a set of calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
While no specific QSPR studies on this compound were found, the principles of QSPR are broadly applicable. By synthesizing and characterizing a library of related compounds and calculating a wide range of molecular descriptors, a statistically robust QSPR model could be constructed. This would enable the prediction of properties for new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics. Studies on related pyrazino[2,3-g]quinoxaline derivatives have highlighted the strong influence of molecular geometry and symmetry on their properties, which is a key concept in structure-property relationship modeling. lookchem.comresearchgate.net
Scientific Inquiry into this compound Remains Limited
A comprehensive review of available scientific literature reveals a notable absence of dedicated theoretical and computational studies on the chemical compound this compound. Despite the growing interest in the electronic and optical properties of quinoxaline and pyrazinoquinoxaline derivatives for applications in materials science, this specific methylated isomer has not been the subject of focused research according to currently accessible scientific databases.
While extensive research exists for the broader class of pyrazinoquinoxalines, particularly the [2,3-g] isomeric core, the specific electronic and optical characteristics of the [2,3-f] isomer, and the influence of a methyl group at the 5-position, have not been detailed in published computational studies. General principles of molecular design, such as the strategic placement of electron-donating or electron-withdrawing groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are well-established in the field of organic electronics. These principles allow scientists to fine-tune the HOMO-LUMO gap, which in turn influences the absorption and emission properties of conjugated molecules. However, without specific computational data for this compound, any discussion of its specific properties would be purely speculative.
Detailed research findings and data tables, which are crucial for a thorough scientific analysis, are contingent on dedicated studies employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Such studies provide quantitative insights into molecular geometries, frontier orbital energies, and simulated absorption spectra, which are fundamental to understanding and predicting the behavior of a compound in electronic and optical applications.
At present, the scientific community has not published research that would provide the necessary data to construct a detailed article on the theoretical and computational aspects of this compound. Further research is required to elucidate the specific electronic and optical properties of this compound and to understand how its characteristics can be modulated for potential applications.
Research on the Coordination Chemistry of this compound Remains an Unexplored Frontier
A comprehensive review of scientific literature reveals a notable absence of dedicated research on the coordination chemistry of the specific compound this compound. While the broader family of quinoxaline and pyrazinoquinoxaline derivatives has been the subject of considerable study in coordination chemistry, the influence of a methyl group at the 5-position of the pyrazino[2,3-f]quinoxaline core remains an uncharted area of investigation.
The field of coordination chemistry extensively documents the ability of nitrogen-containing heterocyclic ligands, such as quinoxalines, to form a diverse array of metal complexes. These studies often explore the synthesis, structural characterization, and the electronic and magnetic properties of such complexes. For instance, research on related ligands like dipyrido[3,2-f:2',3'-h]quinoxaline (dpq) and its methylated analogues, such as 2,3-dimethyl-dpq, has provided valuable insights into how these molecules chelate to metal centers. isca.mersc.org These investigations have detailed the formation of both mononuclear and dinuclear complexes with various transition metals, elucidating the geometry around the metal ions and the conformational changes within the ligands upon coordination. nih.gov
Furthermore, the electronic and magnetic properties of complexes involving quinoxaline-type ligands are a significant focus of research, with studies detailing the influence of the ligand structure on the properties of the resulting metal complexes. mdpi.com
However, specific experimental or theoretical data concerning this compound is not available in the current body of published research. Consequently, a detailed analysis of its coordination behavior, as outlined in the requested article structure, cannot be provided at this time. The synthesis of its metal complexes, its chelation behavior, the specific geometries of its coordination compounds, and its electronic and magnetic properties are yet to be explored and reported by the scientific community.
The introduction of a methyl group at the 5-position would be expected to influence the ligand's electronic properties through inductive effects and potentially introduce steric factors that could affect its coordination mode and the stability of its metal complexes. However, without experimental data, any discussion on these aspects would be purely speculative.
Future research in this area would be necessary to elucidate the coordination chemistry of this compound and to understand how the 5-methyl substituent modulates its properties in comparison to other well-studied pyrazinoquinoxaline ligands. Such work would contribute to a more complete understanding of this important class of nitrogen-containing heterocyclic ligands.
Coordination Chemistry of 5 Methylpyrazino 2,3 F Quinoxaline As a Ligand
Electronic and Magnetic Properties of Metal-Pyrazinoquinoxaline Complexes
Metal-Ligand Charge Transfer Transitions
Metal-to-ligand charge transfer (MLCT) is a critical photophysical process in transition metal complexes containing ligands like 5-Methylpyrazino[2,3-f]quinoxaline. This process involves the absorption of light, which promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are highly sensitive to the nature of the metal, the ligand, and the solvent environment.
In ruthenium(II) complexes with related polypyridyl ligands such as 2,3-bis(2-pyridyl)quinoxaline (B1212657) (dpq), the energy of the MLCT absorption maximum (hνmax) has been shown to have a nearly direct relationship with the difference between the Ru(III)/Ru(II) and the (ligand)/(ligand-) half-wave potentials (ΔE1/2). acs.org This correlation underscores the charge transfer nature of the electronic transition. For instance, in a series of monometallic ruthenium complexes, a linear relationship between hνmax and ΔE1/2 is observed, which can be invaluable for predicting the photophysical properties of new complexes. acs.org
Theoretical studies, such as those performed on iridium(III) complexes with pyrazino[2,3-f] acs.orgurfu.ru-phenanthroline ligands, have further elucidated the nature of these transitions. rsc.org By modifying the electronic properties of the ligands, the HOMO-LUMO energy gaps can be tuned, leading to predictable changes in the emission energies of the complexes. rsc.org These studies confirm the presence of MLCT transitions and their role in the luminescence of these materials. rsc.org
The table below summarizes the relationship between the MLCT absorption energy and the electrochemical properties for a series of related ruthenium(II) complexes.
| Complex | hνmax (cm-1) | ΔE1/2 (V) |
| [Ru(bpy)2(dpq)]2+ | 19,100 | 2.15 |
| [Ru(bpy)2(dpp)]2+ | 19,200 | 2.20 |
| [Ru(NH3)4(dpp)]2+ | 19,100 | - |
| [Ru(NH3)4(bpy)]2+ | 27,400 | - |
Data sourced from studies on related polypyridyl complexes. acs.orgwayne.edu
It is important to note that in some complexes, particularly those with ligands possessing low-lying π* orbitals, multiple MLCT bands may be observed. acs.org This is attributed to the presence of more than one low-energy π* orbital on the ligand that can accept an electron from the metal center. acs.org The presence of the methyl group in this compound is expected to have a subtle, yet noticeable, electron-donating effect, which could lead to a slight blue shift in the MLCT bands compared to the unsubstituted parent ligand.
Magnetic Exchange Coupling Investigations
The this compound ligand is well-suited for acting as a bridging ligand between two or more metal centers, facilitating magnetic exchange interactions. This phenomenon, where the magnetic moments of the metal ions are coupled through the bridging ligand, is of fundamental importance in the design of molecular magnets and in understanding electron transfer processes in biological systems. sciengine.com
The nature and strength of the magnetic coupling are determined by several factors, including the distance between the metal centers, the geometry of the coordination sphere, and the electronic structure of the bridging ligand. In binuclear copper(II) complexes, for example, the acetate (B1210297) ligand can mediate strong antiferromagnetic coupling between the two copper centers. researchgate.net The exchange interaction is quantified by the exchange coupling constant, J. A negative J value indicates antiferromagnetic coupling (spin pairing), while a positive value signifies ferromagnetic coupling (spin alignment).
While specific studies on the magnetic exchange coupling in complexes of this compound are not widely reported, research on related systems provides valuable insights. For instance, in a binuclear copper(II) complex with a tetraphenylporphyrin (B126558) N-oxide bridge, ferromagnetic coupling was observed with a J value of +68 cm-1. nih.gov In contrast, some copper(II) complexes with 1,3,4-thiadiazole (B1197879) derivative ligands exhibit antiferromagnetic exchange. nih.gov
The table below presents the magnetic exchange coupling constants for a selection of binuclear metal complexes with various bridging ligands.
| Complex | Metal Centers | Bridging Ligand | J (cm-1) | Magnetic Behavior |
| [Cu(CH3COO)2H2O]2 | Cu(II) | Acetate | -146.1 | Antiferromagnetic |
| [Cu(tpp-N-O)]2 | Cu(II) | Tetraphenylporphyrin N-oxide | +68 | Ferromagnetic |
| Cu(L1)(C2N3)2 | Cu(II) | Dicyanamide | -23.5, -20.2 | Antiferromagnetic |
| Fe(III) Complexes | Fe(III) | Phenoxide and alkoxide | Various | Antiferromagnetic |
Data sourced from studies on various binuclear metal complexes. researchgate.netnih.govnih.govresearchgate.net
The extended π-system of the pyrazinoquinoxaline core in this compound is expected to be an efficient mediator of magnetic exchange. The planarity of the ligand would allow for good orbital overlap between the metal d-orbitals and the ligand's π-system, which is crucial for effective superexchange. The nature of the coupling (ferromagnetic vs. antiferromagnetic) would depend on the specific metal ions used and their coordination geometry.
Catalytic Applications of Metal-Pyrazinoquinoxaline Complexes
Metal complexes of pyrazinoquinoxaline derivatives are emerging as promising catalysts for a variety of organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center and the potential for the ligand to participate directly in the catalytic cycle make these complexes highly versatile.
One notable application is in the field of oxidation catalysis. Iron(III) complexes of quinoxaline (B1680401) have been shown to exhibit catecholase activity, catalyzing the oxidation of catechols to their corresponding o-quinones. nih.govresearchgate.net This activity is relevant to the development of catalysts for wastewater treatment and the degradation of phenolic pollutants. nih.gov Both mononuclear and binuclear iron complexes have been found to be active, with the binuclear species often exhibiting higher catalytic rates. nih.govresearchgate.net
Furthermore, a pyrolyzed iron complex of a pyrazino[2,3-g]quinoxaline (B3350192) derivative has been successfully employed as a catalyst for the oxygen reduction reaction (ORR). uwaterloo.ca This is a key reaction in fuel cell technology. The nitrogen-rich pyrazinoquinoxaline ligand, when complexed with iron and supported on carbon, creates active sites that facilitate the efficient reduction of oxygen. uwaterloo.ca The catalytic activity was found to be dependent on the initial iron loading, with a 2% iron content yielding the best performance. uwaterloo.ca
The table below summarizes the catalytic applications of some metal-pyrazinoquinoxaline and related complexes.
| Catalyst | Metal | Reaction Catalyzed | Key Findings |
| [Fe(qx)]3+ and [Fe2(qx)]6+ | Fe(III) | Catechol Oxidation | Both mononuclear and binuclear complexes are active catalysts. nih.govresearchgate.net |
| Fe-TPPQ/C | Fe | Oxygen Reduction Reaction (ORR) | The nitrogen-rich ligand promotes the formation of active sites. uwaterloo.ca |
| Ruthenium(II) complexes | Ru(II) | Photodynamic Therapy (PDT) | MLCT bands can be exploited for light-induced cytotoxicity. nih.gov |
Data sourced from studies on metal complexes with quinoxaline and pyrazinoquinoxaline derivatives. nih.govresearchgate.netuwaterloo.canih.gov
The versatility of the pyrazinoquinoxaline ligand system suggests that its metal complexes could be applied to a wide range of other catalytic reactions, including cross-coupling reactions, hydrogenation, and various photoredox-catalyzed transformations. The ability to systematically modify the ligand's structure provides a powerful tool for tuning the catalytic properties of the resulting metal complexes.
Advanced Applications and Material Science Perspectives of Pyrazinoquinoxaline Frameworks
Organic Electronics and Optoelectronic Materials
The rigid, planar, and electron-deficient nature of the pyrazinoquinoxaline core makes it a compelling building block for organic electronic and optoelectronic materials. rsc.org The introduction of a methyl group at the 5-position of the pyrazino[2,3-f]quinoxaline (B1295783) scaffold is anticipated to influence its electronic properties through inductive effects and potential alterations in molecular packing, thereby modulating its performance in various devices.
Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors
While no specific studies on the application of 5-Methylpyrazino[2,3-f]quinoxaline in OLEDs and organic semiconductors have been identified, the broader class of pyrazino[2,3-g]quinoxaline (B3350192) derivatives has shown significant promise. These compounds are recognized as versatile building blocks for constructing π-conjugated systems with good semiconductor performance in organic field-effect transistors (OFETs). rsc.org For instance, pyrazino[2,3-g]quinoxaline carbazole (B46965) derivatives have been utilized in OLEDs as both sole emissive materials and as guests in host materials, achieving high external quantum efficiencies (EQE) in yellow and white OLEDs. researchgate.net
Derivatives of pyrazino[2,3-g]quinoxaline have been investigated as electron-deficient acceptor units in donor-acceptor type molecules for thermally activated delayed fluorescence (TADF) emitters, which are crucial for high-efficiency OLEDs. chemrxiv.org By tuning the donor and acceptor moieties, the emission color of these materials can be modulated from sky blue to yellow and even into the deep-red to near-infrared (NIR) regions. chemrxiv.orgrsc.org For example, a pyrazino[2,3-f] Current time information in Bangalore, IN.phenanthroline-based TADF emitter doped in an OLED exhibited yellow-orange emission with a maximum EQE of 20.1%. rsc.org
Furthermore, pyrazino[2,3-g]quinoxaline-2,7-dione has been used as a building block for π-conjugated polymer semiconductors. Copolymers of this derivative with bithiophene or thieno[3,2-b]thiophene (B52689) have demonstrated ambipolar transport characteristics in organic thin-film transistors (OTFTs), with electron and hole mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and 4.82 × 10⁻² cm² V⁻¹ s⁻¹, respectively. rsc.org The introduction of a methyl group in this compound could potentially tune the charge transport properties, making it a candidate for either p-type or n-type semiconducting materials.
Interactive Table: Semiconductor Properties of Pyrazino[2,3-g]quinoxaline Derivatives
| Derivative | Application | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] |
| Pyrazino[2,3-g]quinoxaline-2,7-dione-bithiophene copolymer | OTFT | 5.22 × 10⁻⁴ | 4.28 × 10⁻³ |
| Pyrazino[2,3-g]quinoxaline-2,7-dione-thieno[3,2-b]thiophene copolymer | OTFT | 4.82 × 10⁻² | 3.95 × 10⁻³ |
| 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ) | OFET | Up to 0.01 | - |
Photophysical Properties and Emission Profiles (e.g., Fluorescence Quantum Yield)
Specific photophysical data for this compound is not available in the reviewed literature. However, studies on related pyrazino[2,3-g]quinoxaline derivatives reveal that they are typically blue or green fluorophores with electron affinity stemming from the fused pyrazine (B50134) rings. researchgate.netnitech.ac.jp The substitution on the pyrazinoquinoxaline core significantly influences their optical properties. For instance, replacing a fused 1,2,5-thiadiazole (B1195012) ring with a pyrazine ring can lead to a red shift of approximately 50 nm in the fluorescence spectra. researchgate.netnitech.ac.jp
A water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline prototype exhibited a high fluorescence quantum yield of approximately 0.55 and a singlet oxygen quantum yield of around 0.47, demonstrating its potential for bioimaging and photodynamic therapy. rsc.org The emission color of pyrazino[2,3-f] Current time information in Bangalore, IN.phenanthroline-based TADF emitters can be tuned by altering the donor groups, achieving emissions from sky-blue to yellow. rsc.org The introduction of a methyl group, an electron-donating group, to the pyrazino[2,3-f]quinoxaline framework would likely lead to a bathochromic (red) shift in its absorption and emission spectra.
Battery Electrode Materials Development
While there is no specific research on this compound for battery applications, the broader family of quinoxaline (B1680401) derivatives is being explored for use in redox flow batteries (RFBs). nsf.govnih.gov Quinoxaline-based scaffolds have shown excellent performance in aqueous RFBs, although they can be limited by the voltage window of the aqueous solvent. nih.gov Nonaqueous systems featuring quinoxaline derivatives have been developed to overcome this voltage limitation, but stability issues have been a challenge. nih.gov
Recent studies have focused on understanding and mitigating the degradation pathways of quinoxaline derivatives in RFBs. For example, it was found that 2,3-dimethylquinoxaline-6-carboxylic acid is susceptible to tautomerization in its reduced form under alkaline conditions, leading to capacity fade. nsf.gov By identifying these degradation mechanisms, more stable quinoxaline-based materials can be designed. The indolo[2,3-b]quinoxaline scaffold, for instance, has been investigated as a stable anolyte for nonaqueous RFBs. nih.gov The electrochemical properties of this compound would need to be investigated to determine its potential as a stable and high-performance electrode material.
Chemosensing and Molecular Recognition Systems
The electron-deficient pyrazinoquinoxaline core can interact with electron-rich species, making it a suitable platform for the development of chemosensors. The introduction of specific recognition moieties onto the pyrazinoquinoxaline framework can lead to sensors with high selectivity and sensitivity for particular ions or molecules.
Design of Fluorescent Probes and Sensors
Although no fluorescent probes based on this compound have been reported, the pyrazino[2,3-g]quinoxaline framework has been utilized in the design of chemosensors. For example, polymers based on pyrazino[2,3-g]quinoxaline-2,7-dione have demonstrated a strong affinity for acids, exhibiting marked bathochromic shifts in their absorption spectra upon interaction, indicating their potential as acid sensors. rsc.org
A water-soluble photosensitizer derived from pyrazino[2,3-g]quinoxaline has been shown to be effective for bioimaging, highlighting the potential of this class of compounds as fluorescent probes in biological systems. rsc.org The fluorescence properties of these probes can be tuned by modifying the substituents on the pyrazinoquinoxaline core.
Selective Detection of Ions or Molecules
There are no specific reports on the use of this compound for the selective detection of ions or molecules. However, the broader class of quinoxaline derivatives has been successfully employed in this area. For instance, a novel quinoxaline derivative was designed as a dual-responsive colorimetric and fluorescent turn-off sensor for Fe³⁺ and Cu²⁺ ions. This sensor exhibited a distinct color change from colorless to yellow in the presence of Fe³⁺, allowing for naked-eye detection.
The same compound also showed a highly selective fluorescence quenching response to Cu²⁺ ions. The development of such sensors demonstrates the potential of the quinoxaline framework in creating highly selective and sensitive systems for environmental and biological monitoring. The specific binding properties of a this compound-based sensor would depend on the nature and positioning of the chelating groups attached to the core structure.
Materials for Chemically Controllable Switches
While direct research on this compound as a chemically controllable switch is limited, the parent pyrazinoquinoxaline (PQ) framework is a recognized building block for high-performance organic semiconductors, which are the basis of electronic switching devices. rsc.org The planar, electron-deficient nature of the PQ core is advantageous for creating materials with low band gaps and efficient charge transfer capabilities. rsc.orgchemrxiv.org These properties are critical for applications in organic field-effect transistors (OFETs), a fundamental component of modern electronics that functions as a switch. rsc.org
The introduction of nitrogen atoms into the aromatic system enhances environmental stability and solubility, while the multiple reactive sites on the PQ structure allow for extensive functionalization to tune material properties. rsc.org Strategic molecular design, such as incorporating electron-donating groups with the electron-accepting pyrazinoquinoxaline core, can lead to materials with thermally activated delayed fluorescence (TADF), a key process for next-generation organic light-emitting diodes (OLEDs). chemrxiv.org The planar structure of these molecules facilitates strong π-π stacking, which is crucial for efficient charge transport within the material's framework. chemrxiv.org Furthermore, derivatives of pyrazinoquinoxaline have been successfully synthesized to create flexible single crystals for use in advanced, durable electronic devices, demonstrating their potential in creating mechanically resilient switches and circuits. rsc.org
Surface Science and Interface Chemistry
The interface chemistry of quinoxaline derivatives is most prominently studied in the context of corrosion inhibition, where these molecules interact with metal surfaces to form protective layers.
Quinoxaline compounds, including methyl-substituted derivatives, have proven to be effective corrosion inhibitors for metals like mild steel in acidic environments, such as hydrochloric acid (HCl) solutions. imist.mapeacta.orgresearchgate.net The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, creating a protective film that retards the corrosion process. peacta.orgimist.ma This adsorption is influenced by the electronic characteristics of the molecule and the nature of the metal surface. najah.edu
The effectiveness of these inhibitors increases with their concentration, leading to greater surface coverage. peacta.org Studies on various quinoxaline derivatives show a significant reduction in corrosion rates. For instance, certain hydrazinylidene-based quinoxaline derivatives achieved inhibition efficiencies of up to 89.07% at a concentration of 10⁻³ M. imist.ma Similarly, other methyl-substituted quinoxalines have demonstrated high efficiency in protecting carbon steel. peacta.orgresearchgate.net The formation of this inhibitor layer enhances the hydrophobic properties of the metal surface, further shielding it from the corrosive environment. researchgate.net
Table 1: Corrosion Inhibition Efficiency of Select Quinoxaline Derivatives on Mild Steel in 1.0 M HCl
| Compound Name | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | imist.ma |
| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | researchgate.net |
| 2-(4-methylphenyl)-1,4-dihydroquinoxaline (Q1) | 5x10⁻³ | 92.9 | peacta.org |
Theoretical calculations, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deep insight into the corrosion inhibition mechanism of quinoxaline derivatives. imist.maresearchgate.net These studies confirm that the inhibitor molecules adsorb strongly onto the metal surface. researchgate.net
Potentiodynamic polarization studies, through the analysis of Tafel plots, indicate that these compounds typically function as mixed-type inhibitors. peacta.orgresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. A key finding is that the adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal. imist.mapeacta.orgresearchgate.net
Quantum chemical calculations are used to correlate the molecular structure of the inhibitors with their performance. peacta.orgnajah.edu Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the number of transferred electrons (ΔN) help explain the interaction between the inhibitor and the metal. researchgate.netnajah.edu These theoretical results consistently align with experimental findings, confirming that the efficiency of these molecules is rooted in their ability to donate and accept electrons, facilitating strong adsorption onto the metal surface. peacta.orgresearchgate.net
Applications in Dye Industries
Currently, there is no specific information available from the searched sources regarding the application of this compound within the traditional dye industry. However, the broader pyrazinoquinoxaline framework is of significant interest in the field of functional dyes for advanced optoelectronic applications.
The unique properties of the pyrazinoquinoxaline core, such as its planarity, rigidity, and electron-accepting nature, make it an ideal component for materials used in organic electronics. chemrxiv.org Researchers have designed and synthesized novel hybrid molecules based on this framework for use in materials exhibiting thermally activated delayed fluorescence (TADF). chemrxiv.org TADF is a mechanism that allows for highly efficient conversion of electricity to light, making these materials promising for use as emitters in third-generation OLEDs. The performance of these materials is directly tied to their photophysical and electrochemical properties, which can be tuned by strategic chemical design. chemrxiv.org This area of research focuses on "functional dyes" or "dopants" for electronic devices rather than conventional colorants for textiles or pigments.
Future Directions and Emerging Research Avenues for 5 Methylpyrazino 2,3 F Quinoxaline Research
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 5-Methylpyrazino[2,3-f]quinoxaline and its derivatives is geared towards "green chemistry" principles, aiming to improve efficiency, reduce waste, and lower environmental impact. Traditional multi-step syntheses are often time-consuming and rely on harsh conditions and hazardous solvents. Emerging research focuses on developing more sustainable alternatives.
Key future developments include:
Catalyst-free reactions: Investigating reactions that proceed efficiently without the need for a catalyst, simplifying purification and reducing costs.
Ultrasonic and Microwave Irradiation: Utilizing alternative energy sources like ultrasound and microwaves to promote reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.
Green Solvents: Shifting from conventional organic solvents to environmentally benign options such as water or bio-based solvents.
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form a complex product in a single step. This approach enhances efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.
Table 1: Comparison of Synthetic Approaches for Heterocyclic Compounds
| Feature | Traditional Synthesis | Sustainable/Green Synthesis |
| Energy Source | Conventional heating (reflux) | Ultrasound, Microwaves |
| Solvents | Often hazardous organic solvents | Water, ethanol (B145695), or solvent-free |
| Reaction Time | Hours to days | Minutes to hours |
| Efficiency | Moderate yields, multiple steps | High yields, often one-pot |
| Waste | Significant byproduct and solvent waste | Minimized waste |
Exploration of Advanced Structural Characterization Techniques for Dynamic Systems
While X-ray crystallography provides a static snapshot of a molecule's structure, the true functionality of materials based on this compound often depends on their behavior in dynamic, real-world conditions. Future research will increasingly employ advanced characterization techniques to understand how these molecules behave within a functional device or a complex biological system. This involves studying the subtle interplay between molecular structure and the resulting material properties.
Emerging areas of focus include:
In-situ and Operando Spectroscopy: Analyzing materials as they function, for example, within an active electronic device, to observe changes in molecular conformation or electronic states in real-time.
Advanced NMR Spectroscopy: Using sophisticated Nuclear Magnetic Resonance techniques to probe the conformation and interactions of molecules in solution or in solid-state mixtures, providing insights into how they interact with their environment.
Computational Modeling of Dynamics: Moving beyond static calculations to simulate how these molecules move, flex, and interact over time, which is crucial for understanding properties like charge transport in flexible electronics.
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Pyrazinoquinoxaline Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new pyrazinoquinoxaline derivatives. nih.govquantumzeitgeist.com These computational tools can analyze vast datasets and identify complex patterns that are not obvious to human researchers, dramatically accelerating the discovery of new materials with desired properties. nih.govresearch.google
Key applications in this area include:
Predictive Modeling: Using ML algorithms to create models that can accurately predict the properties of a hypothetical molecule (e.g., its color, electronic bandgap, or solubility) before it is ever synthesized. unt.edu This saves immense time and resources in the lab.
Generative Models: Employing AI to design entirely new molecules. unt.edu Researchers can specify a set of desired properties, and a generative model can propose novel pyrazinoquinoxaline-based structures that are predicted to meet those criteria.
Accelerated Simulations: AI-enhanced methods can perform quantum chemistry calculations thousands of times faster than traditional methods, allowing for the rapid screening of large libraries of virtual compounds. youtube.com
Table 2: Application of AI/ML Techniques in Pyrazinoquinoxaline Design
| AI/ML Technique | Application in Chemical Design | Potential Impact |
| Supervised Learning | Quantitative Structure-Activity Relationship (QSAR) models to predict properties. | Faster screening of candidate molecules. |
| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with optimized properties. | Expands the accessible chemical space beyond known compounds. |
| Reinforcement Learning | Step-by-step optimization of molecular structures for a specific goal. | Efficiently navigates chemical space to find optimal structures. |
| AI-Enhanced Quantum Mechanics | Rapidly approximates solutions to quantum mechanical equations. | Enables high-accuracy calculations for large, complex systems. youtube.com |
Expansion into Supramolecular Chemistry and Nanoscience Applications for Functional Materials
The rigid, planar structure and electron-accepting nature of the pyrazinoquinoxaline core make it an excellent building block for supramolecular chemistry and nanoscience. This field involves designing complex, functional assemblies where molecules are held together by non-covalent interactions like hydrogen bonds or π-π stacking.
Future research will likely focus on:
Self-Assembled Materials: Designing this compound derivatives that spontaneously organize into well-defined nanostructures like wires, sheets, or vesicles for electronic or sensing applications.
Metal-Organic Frameworks (MOFs): Using pyrazinoquinoxaline-based ligands to construct porous, crystalline materials (MOFs). These materials have potential applications in gas storage, catalysis, and chemical sensing.
Functional Nanoparticles: Incorporating these molecules into nanoparticles for applications in biomedical imaging or therapy, where their unique electronic properties can be exploited.
Mechanistic Insights into Complex Molecular Interactions beyond Material Properties
A deeper understanding of the fundamental intermolecular forces that govern the behavior of pyrazinoquinoxaline-based materials is crucial for rational design. Future research will move beyond simply measuring a material's final properties to unraveling the complex web of interactions that give rise to those properties.
Key areas for investigation include:
Host-Guest Chemistry: Studying how pyrazinoquinoxaline derivatives can encapsulate smaller molecules (guests) and the nature of the interactions that stabilize these host-guest systems. This is relevant for sensing and targeted delivery applications.
Anion-π and Cation-π Interactions: Investigating the non-covalent interactions between the electron-rich or electron-poor regions of the pyrazinoquinoxaline ring and various ions. This knowledge is critical for designing selective sensors.
Interface Dynamics: Using advanced computational and experimental techniques to study how these molecules behave at the interface between different materials (e.g., in a solar cell or an organic light-emitting diode), as this is often where the most critical processes occur.
Q & A
Q. What are the foundational synthetic routes for preparing 5-methylpyrazino[2,3-f]quinoxaline?
The synthesis of quinoxaline derivatives typically involves condensation reactions between o-phenylenediamine and diketones or α-keto acids. For this compound, a modified approach would require introducing methyl and pyrazino groups via precursors such as methyl-substituted benzil analogs. A common method involves refluxing o-phenylenediamine with methyl-functionalized diketones in ethanol or acetic acid under inert conditions . Hydrothermal synthesis (e.g., using pyrazinoquinoxaline precursors with malic acid and metal catalysts at 424 K) may also be adapted for complex derivatives .
Q. How can the purity and structure of this compound be validated experimentally?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy to verify methyl group placement and aromatic proton environments.
- HPLC (≥95.0% purity) and mass spectrometry for molecular weight confirmation.
- X-ray crystallography to resolve crystallographic disorder, as seen in pyrazinoquinoxaline derivatives (e.g., refining occupancy factors for disordered atoms) .
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretches at 1632–1620 cm⁻¹ in related compounds) .
Q. What safety protocols are critical when handling pyrazinoquinoxaline derivatives?
Key precautions include:
- Using fume hoods to avoid inhalation of harmful dust.
- Wearing nitrile gloves and protective eyewear to prevent skin/eye irritation.
- Storing compounds in airtight containers under inert gas (e.g., argon) to prevent degradation.
- Disposing of waste via hazardous chemical protocols due to toxicity .
Advanced Research Questions
Q. How can computational methods optimize the electronic properties of this compound for optoelectronic applications?
Density functional theory (DFT) calculations, such as the Colle-Salvetti correlation-energy functional, can model electron density and local kinetic energy to predict HOMO/LUMO gaps and charge transport behavior . For OLED applications, hybrid DFT/ab initio methods (e.g., B3LYP) are used to simulate excited-state energies and thermally activated delayed fluorescence (TADF), critical for designing deep-blue emitters with CIE coordinates < (0.15, 0.10) .
Q. What strategies resolve contradictions in biological activity data for quinoxaline derivatives?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl vs. nitro groups) to isolate key pharmacophores. For example, NCGC55879-01 (a quinoxaline urea analog) showed BRCA1 inhibition in high-throughput screens, highlighting the role of urea moieties .
- Dose-response assays : Testing across multiple concentrations to identify non-linear effects.
- Comparative pharmacokinetics : Assessing metabolic stability (e.g., cytochrome P450 interactions) to explain in vitro vs. in vivo discrepancies .
Q. How can this compound be functionalized for enhanced π-π stacking in organic semiconductors?
Introducing electron-withdrawing groups (e.g., cyano or carbonyl) at strategic positions enhances π-acidity, promoting intermolecular stacking. For example, hexacarbonitrile-substituted HAT derivatives exhibit strong π-π interactions, achieving hole mobilities up to 3.0 × 10⁻⁴ cm² V⁻¹s⁻¹ in field-effect transistors . Co-crystallization with planar acceptors (e.g., fullerene derivatives) further improves charge transport in bulk heterojunction photovoltaics .
Q. What methodologies evaluate non-radiative decay rates in pyrazinoquinoxaline-based OLED emitters?
- Time-resolved photoluminescence (TRPL) : Measures fluorescence lifetime to distinguish radiative (τ_rad) and non-radiative (τ_nr) decay pathways.
- Temperature-dependent studies : Identifying TADF behavior by observing delayed fluorescence intensity changes at 77–300 K.
- Quantum yield calculations : Comparing photoluminescence quantum yield (PLQY) in doped vs. neat films to assess aggregation-induced quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
